molecular formula C9H20N2O2 B6227198 tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate CAS No. 454709-96-7

tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate

Cat. No.: B6227198
CAS No.: 454709-96-7
M. Wt: 188.3
InChI Key:
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Description

tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with (2R)-2-(methylamino)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • tert-Butyl N-[(2S)-2-(methylamino)propyl]carbamate
  • tert-Butyl N-[(2R)-2-(ethylamino)propyl]carbamate
  • tert-Butyl N-[(2R)-2-(methylamino)butyl]carbamate

Comparison: tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate is unique due to its specific stereochemistry and the presence of the methylamino group. This configuration provides distinct reactivity and selectivity in chemical reactions compared to its analogs. The tert-butyl group also imparts stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

454709-96-7

Molecular Formula

C9H20N2O2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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